molecular formula C8H9NO2 B195528 2-Acetamidophenol CAS No. 614-80-2

2-Acetamidophenol

Cat. No. B195528
Key on ui cas rn: 614-80-2
M. Wt: 151.16 g/mol
InChI Key: ADVGKWPZRIDURE-UHFFFAOYSA-N
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Patent
US04420486

Procedure details

10.9 g of o-aminophenol and 100 ml of acetic acid were placed in a 300 ml round-bottom flask, followed by addition of 10.2 g acetic anhydride under ice-water cooling. The mixture was heated at 60° C. for one hour to complete the reaction, resulting in formation of 2-acetaminophenol. 23.4 g gaseous chlorine was then passed into the reaction mixture at a temperature of 80°-90° C. and the resulting reaction solution was cooled and evaporated under reduced pressure to leave 24.9 g of yellow crystals of 2-acetamino-4,5,6-trichlorophenol which melted with decomposition at 200° C.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](OC(=O)C)(=[O:11])[CH3:10]>C(O)(=O)C>[NH:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8])[C:9]([CH3:10])=[O:11]

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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